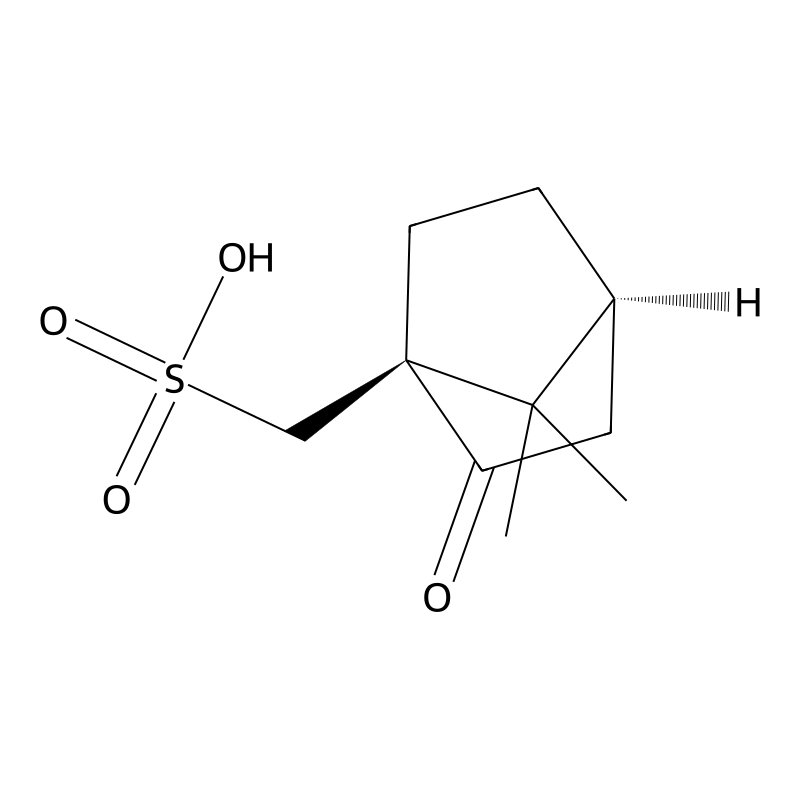d-Camphorsulfonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Asymmetric Catalysis:
- d-CSA acts as a chiral Brønsted acid catalyst, promoting various asymmetric reactions with high enantioselectivity. This means it can selectively produce one specific enantiomer (mirror image) of a molecule, crucial in developing new drugs and other chiral pharmaceuticals. Source: Enantioselective Friedel–Crafts Alkylation of Indoles with Cyclic Allylic Alcohols Catalyzed by (+)-Camphorsulfonic Acid, The Journal of Organic Chemistry:
Organic Synthesis:
- d-CSA is used as a catalyst in various organic synthesis reactions, including:
- Aldol condensations: Combining two carbonyl compounds to form a β-hydroxycarbonyl compound. Source: A Highly Enantioselective Aldol Condensation Reaction Catalyzed by Chiral Camphorsulfonic Acid, The Journal of Organic Chemistry:
- Esterifications: Formation of esters from carboxylic acids and alcohols. Source: Kinetic Resolution of Racemic Alcohols via Lipase-Catalyzed Esterification, The Journal of Organic Chemistry:
- Cyclizations: Formation of cyclic compounds from linear precursors. Source: Enantioselective Intramolecular Friedel–Crafts Alkylation Catalyzed by Chiral Brønsted Acids: A New Strategy for the Synthesis of Optically Active Spirocyclic Compounds, The Journal of Organic Chemistry:
Material Science:
- d-CSA is used in the synthesis of various functional materials, such as:
- Chiral polymers: Polymers with a defined handedness, useful in developing advanced materials with specific properties. Source: Synthesis of Optically Active Poly(arylene ether sulfone)s and Their Chiral Recognition Properties, Macromolecules
- Ionic liquids: Salts with liquid melting points, often used as solvents or catalysts in various applications. Source: Chiral Ionic Liquids Derived from d-Camphorsulfonic Acid: Synthesis and Applications in Catalysis, Chemistry - A European Journal
Additionally, d-CSA finds applications in other areas of scientific research, such as:
- Resolution of racemic mixtures: Separating a mixture of enantiomers into its individual components.
- Brønsted acid-mediated rearrangements: Rearranging the atoms within a molecule by a Brønsted acid catalyst.
d-Camphorsulfonic acid is an organosulfur compound characterized by its strong acidic properties and is commonly utilized in organic synthesis. It appears as a colorless solid at room temperature and is soluble in water and various organic solvents. The molecular formula for d-Camphorsulfonic acid is C₁₀H₁₆O₄S, with a molecular weight of approximately 232.3 g/mol . This compound is derived from camphor, a bicyclic monoterpene, through a sulfonation reaction, which introduces a sulfonic acid group (-SO₃H) to the camphor structure.
d-CSA primarily functions as a strong Brønsted-Lowry acid. It donates a proton (H+) to reaction mixtures, generating a conjugate base (d-CSA-) that can interact with other molecules. In some cases, the chiral nature of d-CSA can be exploited for asymmetric synthesis. The d-CSA molecule can differentiate between enantiomers of other molecules, leading to the preferential formation of a specific desired product [].
Research indicates that d-Camphorsulfonic acid exhibits biological activity, particularly in its role as a resolving agent for chiral amines and other cations. It has been utilized in the resolution of racemic mixtures, which is crucial in pharmaceutical applications where enantiomerically pure compounds are often required for efficacy and safety . Additionally, it has shown potential in the synthesis of biologically active compounds such as quinolines.
The primary method for synthesizing d-Camphorsulfonic acid involves:
- Sulfonation of camphor: This can be achieved by treating camphor with concentrated sulfuric acid and acetic anhydride under controlled conditions to yield d-Camphorsulfonic acid .
Other methods may include variations in reaction conditions or alternative starting materials, but the sulfonation approach remains predominant due to its efficiency and yield.
d-Camphorsulfonic acid has diverse applications across several fields:
- Organic Synthesis: It is widely used as a resolving agent for chiral compounds and as a chiral auxiliary in asymmetric synthesis.
- Pharmaceutical Industry: It plays a crucial role in drug development by facilitating the separation of enantiomers and improving drug efficacy .
- Catalysis: Its ability to catalyze various organic reactions makes it valuable in synthetic chemistry.
- Analytical Chemistry: Used as a derivatizing agent for high-performance liquid chromatography (HPLC) analysis of amino acids and peptides .
Several compounds are structurally or functionally similar to d-Camphorsulfonic acid. Here are some notable examples:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Camphorsulfonic Acid | Similar sulfonate group | Used primarily as a resolving agent |
| p-Toluenesulfonic Acid | Aromatic sulfonate | Commonly used in polymer chemistry |
| Methanesulfonic Acid | Simple aliphatic sulfonate | Stronger acidity; less sterically hindered |
| Benzenesulfonic Acid | Aromatic structure | Used in industrial applications |
d-Camphorsulfonic acid stands out due to its chiral nature, making it particularly useful for asymmetric synthesis and chiral resolution processes, which is less common among similar compounds .
XLogP3
UNII
Related CAS
27016-31-5 (piperazine salt)
5327-97-9 (Ca salt)
34850-66-3 (Na salt)
83709-15-3 (Al salt)
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (15.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Other CAS
3144-16-9








